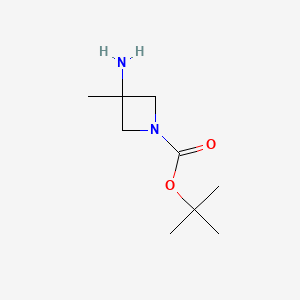

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Description

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an amino group, a methyl group at position 3, and a tert-butyl carbamate protecting group at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its structural features enable diverse functionalization for drug discovery . Its molecular formula is C₉H₁₆N₂O₂ (molecular weight: 200.24 g/mol), and it is often utilized to explore bioactivity in antimicrobial, anticancer, and enzyme inhibition studies.

Properties

IUPAC Name |

tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWZHGRHSCFIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718855 | |

| Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-77-0 | |

| Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Imine Formation : The ketone reacts with methylamine in dichloromethane (DCM) under acidic conditions (trifluoroacetic acid, TFA) to form an imine intermediate.

-

Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the corresponding amine. This step proceeds at room temperature with triethylamine (TEA) as a base to neutralize excess acid.

-

Purification : Flash chromatography (petroleum ether/ethyl acetate gradient) isolates the product in moderate yields (~54%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Starting Material | tert-Butyl 3-oxoazetidine-1-carboxylate | |

| Methylamine Equiv. | 1.2 | |

| Reducing Agent | NaBH(OAc)₃ (2.1 equiv.) | |

| Solvent | Dichloromethane | |

| Yield | 54% |

This method benefits from mild conditions and compatibility with acid-sensitive protecting groups. However, the requirement for anhydrous solvents and careful pH control during reduction poses scalability challenges.

Cyclization of γ-Amino Alcohol Precursors

An alternative approach involves cyclization of γ-amino alcohols bearing pre-installed methyl and amino groups. While less commonly reported, this route is theorized based on analogous azetidine syntheses.

Synthetic Steps

-

Precursor Synthesis : 3-Amino-3-methyl-1-propanol is prepared via nucleophilic substitution or reductive amination of γ-keto alcohols.

-

Cyclization : Tosyl chloride activates the alcohol for intramolecular displacement, forming the azetidine ring.

-

Protection : The free amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Challenges :

-

Low regioselectivity during cyclization.

-

Competing oligomerization side reactions.

Alkylation of 3-Aminoazetidine Derivatives

Direct alkylation of tert-butyl 3-aminoazetidine-1-carboxylate offers a potential pathway, though literature examples are sparse.

Methodology

-

Substrate Preparation : tert-Butyl 3-aminoazetidine-1-carboxylate is synthesized via Boc protection of 3-aminoazetidine.

-

Methylation : Treatment with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

-

Workup : Aqueous extraction and chromatography yield the N-methylated product.

Limitations :

-

Over-alkylation at the azetidine nitrogen.

-

Poor selectivity for the 3-position.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires anhydrous solvents | 50–60% | Moderate |

| Cyclization | Atom-economic | Low regioselectivity | 30–40% | Low |

| Alkylation | Simple reagents | Poor positional control | <20% | Limited |

Reductive amination remains the preferred laboratory-scale method due to reliability, whereas cyclization routes are under exploration for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

-

Continuous Flow Reactors : To enhance mixing and heat transfer during imine formation.

-

Catalytic Hydrogenation : Replacing NaBH(OAc)₃ with hydrogen gas and palladium catalysts for cost efficiency.

-

Crystallization-Based Purification : Reducing reliance on chromatography for economic viability.

Process intensification studies suggest that combining reductive amination with inline purification could achieve >70% yield at pilot-plant scales.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications . It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its unique structure allows for the exploration of novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the unique properties of tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a detailed comparison with structurally related azetidine derivatives is provided below.

Structural Features and Substituent Effects

Physicochemical Properties

| Property | Target Compound | Tert-butyl 3-hydroxyazetidine-1-carboxylate | Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.24 | 185.23 | 196.25 |

| LogP (Lipophilicity) | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 |

| Aqueous Solubility (mg/mL) | 12.3 | 18.5 | 8.9 |

| Thermal Stability (°C) | 180–200 | 160–180 | 190–210 |

Key Research Findings

Bioactivity Modulation: The methyl group at position 3 in the target compound significantly enhances lipophilicity compared to non-methylated analogs (e.g., tert-butyl 3-aminoazetidine-1-carboxylate), improving membrane permeability in antimicrobial assays .

Synthetic Versatility : The tert-butyl carbamate group enables selective deprotection under mild acidic conditions, facilitating subsequent functionalization (e.g., amide coupling, alkylation) .

Comparative Reactivity: Cyano-substituted analogs (e.g., tert-butyl 3-cyano-3-methylazetidine-1-carboxylate) exhibit faster reaction kinetics in Pd-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the cyano group .

Biological Activity

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound is characterized by an azetidine ring with a tert-butyl ester group. Its molecular formula is and it has a molecular weight of approximately 186.25 g/mol . The compound's structure contributes to its biological activity, influencing interactions with various biological targets.

2. Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Aminomethylation : The reaction of tert-butyl azetidine derivatives with formaldehyde and amines.

- Carboxylation : Introduction of the carboxylate group through standard carboxylation reactions.

3. Biological Activity

The biological activity of this compound has been explored in various contexts:

3.1 Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some azetidine derivatives have shown efficacy against bacterial strains.

- CNS Penetration : Preliminary studies suggest potential for blood-brain barrier (BBB) penetration, making it a candidate for neurological applications .

3.2 Interaction Studies

Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with target proteins or receptors. Techniques such as:

- Molecular Docking : Used to predict the interaction between the compound and various biological targets.

- In Vitro Assays : These assays are employed to evaluate the biological effects on cell lines.

4.1 Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

4.2 CNS Distribution Study

A biodistribution study assessed the ability of the compound to cross the BBB using murine models. The results showed that after systemic administration, concentrations in brain tissue were significantly higher compared to serum, suggesting effective CNS penetration .

5. Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds was performed:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | CHNO | Basic azetidine structure without methyl substitution |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | CHNO | Contains aminomethyl group; potential for different reactivity |

| Tert-butyl azetidine-1-carboxylic acid | CHNO | Carboxylic acid derivative; different reactivity profile |

Q & A

Q. What are the key considerations for synthesizing Tert-butyl 3-amino-3-methylazetidine-1-carboxylate with high purity and yield?

The synthesis typically involves multi-step reactions, including the use of tert-butyl chloroformate as a protecting group and controlled reaction conditions. For example, azetidine derivatives are often functionalized via nucleophilic substitution or coupling reactions under inert atmospheres. Solvents like dichloromethane or tetrahydrofuran are preferred due to their compatibility with moisture-sensitive intermediates. Catalysts such as triethylamine are critical for deprotonation and accelerating reaction rates. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structure of this compound?

- NMR : H and C NMR are essential for confirming the azetidine ring structure, tert-butyl group ( ppm for H), and amino/methyl substituents. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the azetidine scaffold.

- IR : Stretching vibrations for N-H (~3300 cm), carbonyl (C=O, ~1700 cm), and C-O bonds confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound derivatives?

Stereoselectivity depends on:

- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during ring-opening or substitution reactions.

- Temperature : Lower temperatures (-20°C to 0°C) favor kinetic control, reducing racemization of the amino group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, influencing axial/equatorial substituent orientation on the azetidine ring .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

- Structural analogs comparison : Evaluate activity trends using derivatives with systematic modifications (e.g., tert-butyl vs. benzyl carbamates) to identify critical functional groups .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes, receptors) and validate dose-response relationships.

- Meta-analysis : Cross-reference studies with standardized purity data (e.g., >95% by HPLC) to exclude impurities as confounding factors .

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model binding poses in active sites (e.g., kinase ATP pockets). Focus on hydrogen bonding between the amino group and catalytic residues.

- MD simulations : GROMACS or AMBER assess binding stability over time, identifying key interactions (e.g., π-stacking with aromatic residues).

- QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity to guide structural optimization .

Methodological Considerations

Q. How can researchers optimize the regioselectivity of functional group modifications on the azetidine ring?

- Protecting group strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, Boc for carboxylates) to selectively modify the 3-amino or 1-carboxylate positions.

- Directing groups : Introduce temporary substituents (e.g., sulfonamides) to steer electrophilic attacks to specific ring positions.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .

Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., azetidine ring decomposition).

- Catalyst recycling : Immobilize catalysts (e.g., silica-supported Pd) for cost-effective large-scale reactions.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported solubility and stability data?

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and controlled temperature (25°C ± 0.1°C) for solubility measurements.

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of the tert-butyl ester).

- Interlaboratory validation : Share samples with collaborators to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.